4-Amino-N-isopropyl-3-methoxybenzamide
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-amino-3-methoxy-N-propan-2-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O2/c1-7(2)13-11(14)8-4-5-9(12)10(6-8)15-3/h4-7H,12H2,1-3H3,(H,13,14) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRYXRILHQWJGJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC(=C(C=C1)N)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of 4 Amino N Isopropyl 3 Methoxybenzamide
Established Synthetic Routes for the Core 4-Amino-N-isopropyl-3-methoxybenzamide Structure
The synthesis of the this compound core can be approached through several strategic routes, primarily categorized as linear or convergent pathways. The choice of strategy often depends on the desired scale, purity requirements, and availability of starting materials.
Convergent and Linear Synthesis Strategies
A linear synthesis approach involves the sequential modification of a single starting material until the final product is achieved. A plausible linear route for this compound could commence from 4-nitro-3-methoxybenzoic acid. The synthesis would proceed in two key steps:
Amide Formation: The carboxylic acid is first activated and then reacted with isopropylamine (B41738) to form the N-isopropyl amide bond.
Nitro Group Reduction: The nitro group on the aromatic ring is then reduced to the primary amine, yielding the final product.
Fragment A Synthesis: Preparation of 4-amino-3-methoxybenzoic acid. This could be achieved by starting with a suitable precursor like 3-methoxy-4-nitrobenzoic acid and reducing the nitro group.
Fragment B: Isopropylamine, which is commercially available.
Final Coupling: The two fragments, the substituted benzoic acid and isopropylamine, are then coupled to form the final amide product.
This approach can be more efficient as it allows for the optimization and purification of intermediates in parallel, and the final, often lower-yielding, coupling step is performed later in the sequence.
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound. Key steps for optimization include the amidation reaction and the nitro group reduction.
For the amide bond formation , several factors can be fine-tuned:
Coupling Reagents: A variety of reagents can be used to activate the carboxylic acid, such as carbodiimides (e.g., DCC, EDC) often in combination with additives like HOBt, or more modern phosphonium (B103445) (e.g., PyBOP) or uronium (e.g., HATU, HBTU) based reagents. The choice of reagent can significantly impact reaction time and yield.
Solvent: Aprotic solvents like Dichloromethane (DCM), Dimethylformamide (DMF), or Tetrahydrofuran (THF) are typically employed.
Base: A non-nucleophilic base, such as Diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA), is often added to neutralize the acid formed during the reaction.
Temperature: Amidation reactions are often run at room temperature, but cooling to 0°C can help control exothermic reactions and minimize side products.
For the nitro group reduction , common methods include:
Catalytic Hydrogenation: This is a clean and efficient method using a metal catalyst like Palladium on carbon (Pd/C) or Raney Nickel under an atmosphere of hydrogen gas. google.com The choice of solvent (e.g., methanol, ethanol, ethyl acetate) and pressure can be optimized.
Chemical Reduction: Reagents such as tin(II) chloride (SnCl₂), or iron powder in acidic media (e.g., Fe/HCl), provide effective alternatives to catalytic hydrogenation, particularly if other functional groups sensitive to hydrogenation are present.
An interactive table summarizing optimization parameters is provided below.
Table 1: Optimization of Reaction Conditions| Parameter | Amide Formation | Nitro Group Reduction |
|---|---|---|
| Reagent/Catalyst | EDC/HOBt, HATU, PyBOP | Pd/C, Raney Ni, Fe/HCl, SnCl₂ |
| Solvent | DMF, DCM, THF | Methanol, Ethanol, Ethyl Acetate |
| Temperature | 0°C to Room Temperature | Room Temperature to 80°C google.com |
| Additives/Modifiers | DIPEA, TEA | Acetic Acid, Hydrochloric Acid |
Scalable Synthesis Approaches for Research Applications
Transitioning the synthesis of this compound from a laboratory benchtop to a larger, scalable process for extensive research requires careful consideration of several factors. nih.gov
Cost and Availability of Starting Materials: For larger scale synthesis, the cost-effectiveness of starting materials becomes a primary concern.
Process Safety: Exothermic reactions, such as nitration or certain reduction methods, must be carefully controlled with appropriate cooling and monitoring to prevent thermal runaway. The use of high-pressure hydrogen gas also requires specialized equipment.
Catalyst Efficiency: In catalytic reductions, the amount of catalyst, its reusability, and ease of removal from the product are critical for a scalable and economical process. researchgate.net
Purification: While chromatography is suitable for small-scale purification, it is often impractical for large quantities. Developing robust crystallization or extraction procedures is key to obtaining high-purity material on a larger scale.
Design and Synthesis of Structural Analogs and Derivatives of this compound
The synthesis of structural analogs allows for the systematic exploration of structure-activity relationships. Modifications can be targeted at the benzene (B151609) ring or the amide moiety.
Modifications at the Benzene Ring: Substituent Effects (e.g., halogens, alkyl, amino, methoxy (B1213986) groups)
Introducing different substituents onto the aromatic ring can significantly alter the electronic, steric, and lipophilic properties of the molecule. These analogs are typically synthesized by using appropriately substituted starting materials (e.g., a substituted 4-nitrobenzoic acid).
The electronic nature of the substituents can be categorized as either electron-donating groups (EDGs) or electron-withdrawing groups (EWGs):
Electron-Donating Groups (EDGs): Groups like additional amino (-NH₂) or alkyl (-CH₃) groups increase the electron density of the benzene ring.
Electron-Withdrawing Groups (EWGs): Halogens (e.g., -Cl, -F), nitro (-NO₂), or cyano (-CN) groups decrease the electron density of the ring.
Table 2: Benzene Ring Substituent Effects
| Substituent Example | Position on Ring | Electronic Effect | Potential Synthetic Precursor |
|---|---|---|---|
| Fluoro (-F) | 2-position | Electron-Withdrawing | 2-Fluoro-3-methoxy-4-nitrobenzoic acid |
| Chloro (-Cl) | 5-position | Electron-Withdrawing | 5-Chloro-3-methoxy-4-nitrobenzoic acid |
| Methyl (-CH₃) | 2-position | Electron-Donating | 3-Methoxy-2-methyl-4-nitrobenzoic acid |
| Amino (-NH₂) | 5-position | Electron-Donating | 3-Methoxy-4,5-dinitrobenzoic acid (followed by selective reduction) |
Modifications of the Amide Nitrogen and Isopropyl Moiety
Altering the N-isopropylamide portion of the molecule provides another avenue for creating structural diversity.
Modification of the Isopropyl Moiety: The most direct way to create these analogs is to replace isopropylamine with a different primary or secondary amine during the amide coupling step. This allows for the introduction of a wide variety of alkyl, cycloalkyl, or even aryl groups. For instance, using diethylamine (B46881) would result in the corresponding N,N-diethylbenzamide, a tertiary amide. Using cyclopropylamine (B47189) would introduce a strained ring system.
Modification of the Amide Nitrogen: Direct alkylation of the secondary amide nitrogen in the final product can be challenging. A more effective strategy is to use a secondary amine (e.g., N-methylisopropylamine) during the initial coupling reaction to directly form a tertiary amide.
Table 3: Amide Moiety Modifications
| Amine Reagent | Resulting Amide Structure | Amide Type |
|---|---|---|
| Cyclopropylamine | N-cyclopropyl | Secondary |
| Diethylamine | N,N-diethyl | Tertiary |
| Aniline | N-phenyl | Secondary |
| tert-Butylamine | N-tert-butyl | Secondary |
Synthesis of Novel Heterocyclic Conjugates
The derivatization of the core this compound structure through the formation of heterocyclic conjugates represents a significant area of synthetic exploration. One prominent strategy involves the transformation of the primary amino group into a triazole ring, which can then serve as a scaffold for further heterocyclic elaboration. This approach leverages the robust and versatile nature of "click chemistry" to link the benzamide (B126) moiety to other complex structures.
A representative synthetic pathway commences with the conversion of a 4-aminobenzamide (B1265587) precursor to its corresponding azide (B81097) derivative. This is typically achieved through diazotization of the amino group followed by treatment with an azide source. The resulting 4-azidobenzamide (B1358404) is a key intermediate. This intermediate can then undergo a [3+2] cycloaddition reaction with a suitable alkyne-containing reactant, such as a diketone, to form a 1,2,3-triazole ring. The acetyl group on the newly formed triazole serves as a reactive handle for further reactions. rasayanjournal.co.in
For instance, the triazole-bearing benzamide can undergo a Claisen-Schmidt condensation (chalcone synthesis) with various aromatic aldehydes. This reaction creates an α,β-unsaturated ketone system (a chalcone). These chalcone (B49325) intermediates are then primed for cyclization reactions. Treatment of the chalcones with hydrazine (B178648) hydrate, often in a protic solvent like ethanol, leads to the formation of pyrazoline rings. rasayanjournal.co.in This multi-step sequence effectively conjugates a pyrazoline heterocycle to the benzamide core via a 1,2,3-triazole linker. The specific substituents on the pyrazoline ring can be varied by selecting different aromatic aldehydes in the preceding chalcone synthesis step.
This methodology provides a modular platform for generating a library of novel heterocyclic conjugates of this compound, allowing for systematic investigation of structure-activity relationships.
Table 1: Key Intermediates in Heterocyclic Conjugate Synthesis
| Compound Name | Structure | Role in Synthesis |
|---|---|---|
| 4-Azidobenzamide | Chemical structure of 4-azidobenzamide | Key intermediate formed from 4-aminobenzamide |
| 4-(5-acetyl-4-methyl-1H-1,2,3-triazol-1-yl)benzamide | Chemical structure of 4-(5-acetyl-4-methyl-1H-1,2,3-triazol-1-yl)benzamide | Triazole-linked benzamide, precursor to chalcones |
| Triazole-linked Chalcone | General chemical structure of a triazole-linked chalcone | α,β-Unsaturated ketone intermediate for pyrazoline synthesis |
Novel Coupling Reactions and Catalyst Development in Benzamide Synthesis
The synthesis of benzamides, including this compound, has been significantly advanced by the development of novel coupling reactions and highly efficient catalytic systems. These modern methods often offer milder reaction conditions, greater functional group tolerance, and improved sustainability compared to traditional approaches that rely on stoichiometric activating agents. researchgate.netnih.gov
One major area of innovation is the direct condensation of carboxylic acids and amines. Researchers have developed heterogeneous catalysts that facilitate this transformation effectively. For example, a solid acid catalyst comprising a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4) has been shown to promote the synthesis of benzamides under ultrasonic irradiation. researchgate.net This method presents advantages such as high yields, short reaction times, and catalyst reusability. researchgate.net Another approach utilizes a CuCoFe2O4@GO nanocatalyst for the direct coupling of carboxylic acids with N,N-dialkylformamides, achieving high conversion rates. researchgate.net
Transition-metal catalysis, particularly with palladium, nickel, and rhodium, has opened new avenues for benzamide synthesis and functionalization. nih.gov Rhodium(III)-catalyzed C-H activation has been employed to couple O-pivaloyl benzhydroxamic acids with diazo compounds, yielding isoindolinones, a type of γ-lactam. nih.gov This reaction proceeds with high yield and tolerates a variety of substrates. nih.gov Nickel catalysis has proven effective for the cross-coupling of amide C-N bonds. While direct hydrolysis of the stable amide bond is challenging, a one-pot procedure using a silyl (B83357) alcohol as a nucleophile followed by fluoride-mediated cleavage allows for the conversion of benzamides to carboxylic acids under mild conditions. orgsyn.org
Photocatalysis represents a frontier in green chemistry for benzamide modification. Dual photoredox/nickel catalysis enables the C-H arylation and alkylation of the N-alkyl group of benzamides using aryl and alkyl bromides. rsc.org This method is notable for its mild conditions and broad functional group tolerance. rsc.org Furthermore, visible-light photocatalysis with catalysts like fac-Ir(ppy)3 can induce the cyclization of o-halogenated benzamides to form isoindolin-1-ones, even with notoriously unreactive aryl fluorides. rsc.org
Table 2: Overview of Modern Catalytic Systems for Benzamide Synthesis
| Catalytic System | Reaction Type | Key Features | Reference |
|---|---|---|---|
| Diatomite earth@IL/ZrCl4 | Direct Amidation | Heterogeneous, reusable, ultrasonic irradiation | researchgate.net |
| CuCoFe2O4@GO Nanocatalyst | Direct Amidation | Nanocatalyst, high conversion | researchgate.net |
| [RhCp*Cl2]2 | C-H Activation/Annulation | Forms γ-lactams (isoindolinones) from benzhydroxamic acids | nih.gov |
| Ni(cod)2 / PCy3 | C-N Bond Cleavage/Hydrolysis | Mild, one-pot conversion of amides to carboxylic acids | orgsyn.org |
| Dual Photoredox/Ni Catalyst | C-H Functionalization | Appends aryl/alkyl groups to the N-fragment of the amide | rsc.org |
Advanced Structural Elucidation and Computational Modeling of 4 Amino N Isopropyl 3 Methoxybenzamide and Analogs
High-Resolution Spectroscopic Characterization Techniques.
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Tautomeric Studies.
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for probing the three-dimensional structure and dynamic behavior of molecules in solution. For 4-Amino-N-isopropyl-3-methoxybenzamide, multi-dimensional NMR experiments, such as ¹H-¹H COSY, HSQC, and HMBC, would be instrumental in assigning the proton and carbon signals unequivocally.
Of particular interest is the study of conformational isomers. The rotation around the amide bond (C(O)-N) is often restricted, leading to distinct conformers that can be observed on the NMR timescale. For related N-unsubstituted 2-aminobenzamides, the hindered rotation of the C(O)–NH2 single bond has been shown to result in the non-equivalence of the amide protons, giving rise to separate resonance signals in the ¹H-NMR spectrum. nih.gov A similar phenomenon could be anticipated for the N-isopropyl group in the target compound.
Furthermore, Nuclear Overhauser Effect (NOE) experiments, such as NOESY or ROESY, would provide critical information on through-space proximities between protons. These data are essential for determining the preferred orientation of the N-isopropyl group relative to the benzamide (B126) ring and for studying the conformational effects of the methoxy (B1213986) and amino substituents. While specific tautomeric forms are less common for this class of benzamides compared to molecules with more acidic protons, advanced NMR techniques could also be employed to detect any minor tautomers that might exist in equilibrium. Analysis of human sweat using high-resolution ¹H NMR has demonstrated the capability of this technique to identify and quantify a wide range of metabolites, highlighting its sensitivity and utility in complex biological mixtures. plos.org
A hypothetical ¹³C NMR chemical shift table for this compound is presented below, based on known values for the related isomer, 3-Amino-4-methoxybenzamide (B96667). nih.gov
| Atom | Functional Group | Predicted ¹³C Chemical Shift (ppm) |
| C=O | Amide Carbonyl | ~168 |
| C-NH₂ | Aromatic C attached to Amino | ~145 |
| C-OCH₃ | Aromatic C attached to Methoxy | ~150 |
| C-C(O) | Aromatic C attached to Carbonyl | ~125 |
| CH-N | Isopropyl Methine | ~42 |
| CH₃ (isopropyl) | Isopropyl Methyl | ~22 |
| O-CH₃ | Methoxy Carbon | ~56 |
| Aromatic CH | Aromatic Carbons | 110-130 |
This table is interactive and provides predicted chemical shift ranges.
High-Resolution Mass Spectrometry for Metabolite Identification (excluding human metabolism) and Isotopic Labeling Studies.
High-resolution mass spectrometry (HRMS), particularly when coupled with liquid chromatography (LC), is an indispensable tool for identifying and characterizing metabolites. In a non-human context, such as in studies involving rat hepatocytes or other animal models, LC-HRMS can profile the biotransformation products of this compound. nih.gov The high mass accuracy of instruments like Quadrupole Time-of-Flight (Q-ToF) mass spectrometers allows for the determination of elemental compositions for parent ions and their fragments, which is crucial for metabolite identification. osti.gov
Common metabolic pathways for aromatic compounds include hydroxylation of the aromatic ring, O-demethylation of the methoxy group, and N-dealkylation of the isopropyl group. nih.govmdpi.com Tandem mass spectrometry (MS/MS) experiments would be performed to fragment the potential metabolites, and the resulting fragmentation patterns would be used to pinpoint the site of metabolic modification. For instance, a mass shift corresponding to the loss of a methyl group (-14 Da) from a metabolite would suggest O-demethylation.
Isotopic labeling is a powerful technique used in conjunction with mass spectrometry to trace the metabolic fate of a compound and to serve as internal standards for quantification. sigmaaldrich.com By synthesizing this compound with stable isotopes (e.g., ¹³C or ¹⁵N), researchers can easily distinguish the drug and its metabolites from endogenous molecules in a biological matrix. The characteristic mass shift of the labeled compounds simplifies their detection and provides unambiguous evidence of their origin. sigmaaldrich.com
| Potential Non-Human Metabolite | Metabolic Reaction | Expected Mass Shift from Parent Compound |
| 4-Amino-N-isopropyl-3-hydroxybenzamide | O-Demethylation | -14.01565 Da (CH₂) |
| 4-Amino-3-methoxybenzamide | N-Deisopropylation | -42.04695 Da (C₃H₆) |
| 5-Amino-N-isopropyl-2-hydroxy-3-methoxybenzamide | Aromatic Hydroxylation | +15.99491 Da (O) |
This interactive table outlines potential metabolic transformations.
Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Conformational Analysis.
Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, provides detailed information about the vibrational modes of a molecule, which are highly sensitive to its structure, conformation, and intermolecular interactions, particularly hydrogen bonding. nih.gov
For this compound, the amino (-NH₂) and amide (-NH) groups are capable of acting as hydrogen bond donors, while the carbonyl oxygen (C=O) and the oxygen of the methoxy group are potential hydrogen bond acceptors. Intramolecular hydrogen bonding can occur between the amino group and the adjacent methoxy group, or between the amide proton and the amino group. The presence and strength of these hydrogen bonds can be inferred from shifts in the corresponding stretching frequencies. arxiv.org For example, in a study of the related molecule 3-amino-4-methoxybenzamide, the formation of an intramolecular hydrogen bond was identified and confirmed through spectral analysis. ias.ac.inresearchgate.net
X-ray Crystallography of this compound and its Cocrystals/Complexes.
X-ray crystallography provides the most definitive information about the solid-state structure of a molecule, including precise bond lengths, bond angles, and intermolecular interactions. A single-crystal X-ray diffraction study of this compound would unambiguously determine its conformation in the crystalline state. This would reveal the planarity of the benzamide moiety and the specific orientation of the methoxy and N-isopropyl substituents.
Furthermore, the crystal structure would elucidate the network of intermolecular hydrogen bonds. It is expected that the amide and amino groups would participate in extensive hydrogen bonding, forming dimers or extended chains, which are common motifs in the crystal structures of primary and secondary amides. nih.gov In a study of halogenated 2-aminobenzamides, X-ray diffraction revealed the ability of the amide unit to function as both a hydrogen bond donor and acceptor simultaneously, leading to strong intermolecular hydrogen bonding. nih.gov
The formation of cocrystals or complexes with other molecules (e.g., carboxylic acids or other coformers) could also be investigated. X-ray crystallography of such multicomponent systems would provide insights into the supramolecular synthons and preferred intermolecular interactions of this compound, which is crucial for understanding its solid-state properties.
Quantum Chemical Calculations and Molecular Dynamics Simulations.
Density Functional Theory (DFT) for Electronic Structure and Vibrational Frequencies.
Density Functional Theory (DFT) has become a standard computational tool for investigating the properties of molecular systems. By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), it is possible to calculate the optimized geometry, electronic structure, and vibrational frequencies of this compound. conicet.gov.ar
These calculations can predict the most stable conformer of the molecule in the gas phase and can be used to estimate the energy barriers for rotation around key single bonds. A theoretical study on the isomer 3-amino-4-methoxybenzamide used DFT calculations to identify the minimum energy conformer and analyze its structural and vibrational properties. ias.ac.in
The calculated vibrational frequencies, after appropriate scaling, can be compared with experimental FT-IR and Raman spectra to aid in the assignment of vibrational modes. scispace.com This comparison helps to validate the accuracy of the computational model and provides a deeper understanding of the nature of the vibrations. DFT calculations are also used to compute various electronic properties, such as the distribution of electron density, molecular electrostatic potential (MEP), and the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The MEP map, for instance, visually identifies the electron-rich (negative potential, e.g., around the carbonyl oxygen) and electron-poor (positive potential, e.g., around the amide and amino hydrogens) regions of the molecule, which are indicative of its reactivity and sites for intermolecular interactions. nih.govias.ac.in
| Calculated Vibrational Mode (DFT) | Typical Frequency Range (cm⁻¹) | Description |
| ν(N-H) of NH₂ | 3400-3500 | Asymmetric and Symmetric Stretching |
| ν(N-H) of Amide | 3200-3400 | Amide N-H Stretching |
| ν(C-H) of Aromatic Ring | 3000-3100 | Aromatic C-H Stretching |
| ν(C-H) of Alkyl Groups | 2850-3000 | Isopropyl and Methoxy C-H Stretching |
| ν(C=O) Amide I | 1650-1690 | Carbonyl Stretching |
| δ(N-H) Amide II | 1510-1570 | N-H Bending and C-N Stretching |
| ν(C=C) of Aromatic Ring | 1450-1600 | Aromatic Ring Stretching |
This interactive table shows typical DFT-calculated vibrational frequencies for the functional groups in the molecule.
Conformational Analysis and Energy Minimization Studies
The conformational landscape of this compound is primarily dictated by the rotational barriers around the amide bond (C-N) and the aryl-carbonyl bond (Ar-C). These rotations give rise to various conformers with distinct energy levels. The relative stability of these conformers is influenced by a delicate balance of steric hindrance, intramolecular hydrogen bonding, and electronic effects of the substituents on the aromatic ring.
Computational studies on analogous substituted benzamides reveal that the amide group tends to be planar or nearly planar to maximize resonance stabilization. echemcom.com However, steric interactions between the ortho-substituent (methoxy group) and the N-isopropyl group can lead to deviations from planarity. The rotation around the Ar-C bond determines the orientation of the carbonyl group relative to the benzene (B151609) ring, while rotation around the C-N bond of the amide linkage, as well as the N-C bond of the isopropyl group, further diversifies the conformational possibilities.
Energy minimization studies, typically performed using Density Functional Theory (DFT) methods, help in identifying the most stable conformers. For substituted benzamides, the energy differences between various conformers can be significant, influencing their relative populations at equilibrium. For instance, in related N-aryl amides, the rotational barrier around the C(carbonyl)-N bond can be in the range of 12.5 kcal/mol, which is lower than in N-alkylcarbamates, indicating a greater degree of rotational freedom. nih.gov The presence of an ortho-substituent can increase the rotational barrier around the C-C(O) bond significantly, by as much as 19.2 kcal/mol in some cases. nsf.gov
A potential energy surface scan can elucidate the energy profile associated with the rotation around key dihedral angles. For this compound, the critical dihedral angles include the C(aryl)-C(carbonyl)-N-C(isopropyl) and O=C-N-H angles. The relative energies of the conformers are crucial in understanding the molecule's preferred shape in different environments, which in turn can influence its biological activity and physical properties.
Table 1: Calculated Rotational Energy Barriers for Analogous Benzamide Structures
| Rotational Barrier | Compound Type | Energy Barrier (kcal/mol) | Computational Method |
| C(carbonyl)-N Rotation | N-phenylcarbamate | 12.5 | Not Specified |
| C-C(O) Rotation | ortho-dichloro substituted tertiary aromatic amide | 19.2 | Not Specified |
| Formyl Group Rotation | N-benzhydrylformamide | 20-23 | DFT (M06-2X/6-311+G*) |
This table presents data from analogous compounds to provide a general understanding of the energy barriers involved. Specific values for this compound would require dedicated computational studies.
Molecular Electrostatic Potential (MEP) Mapping for Interaction Prediction
Molecular Electrostatic Potential (MEP) mapping is a powerful computational tool to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attacks. The MEP surface is color-coded to represent different potential values. Regions of negative potential (typically colored red to yellow) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack.
For this compound, the MEP map would reveal several key features. The oxygen atom of the carbonyl group is expected to be a region of high negative potential (a Vmin site), making it a primary site for hydrogen bond donation and interaction with electrophiles. researchgate.net The nitrogen atom of the amino group also represents a region of negative potential, though likely less intense than the carbonyl oxygen.
Conversely, the hydrogen atoms of the amino group and the N-H of the amide linkage will exhibit positive potential (Vmax sites), making them hydrogen bond donors. The aromatic ring itself will display a complex electrostatic landscape, with the electron-donating amino and methoxy groups influencing the charge distribution. journaleras.com
The MEP map provides valuable insights into how this compound might interact with biological macromolecules. The distinct regions of positive and negative potential can guide the understanding of its binding modes in receptor pockets or active sites of enzymes, where electrostatic complementarity is often a key determinant of binding affinity and specificity. For instance, the negative potential around the carbonyl oxygen could interact favorably with positively charged residues like arginine or lysine (B10760008) in a protein binding site.
Table 2: Representative MEP Values for Analogous Functional Groups
| Functional Group/Molecule | Vmin (kJ/mol) | Vmax (kJ/mol) | Description |
| Aniline (nonplanar) | -67.1 (near NH2) | Not Specified | Negative potential on the amine nitrogen. researchgate.net |
| Acetaminophen | Not Specified | 119.945 | Positive potential indicating electrophilic sites. researchgate.net |
| Chloroacetaldehyde | -128.528 (on Oxygen) | 145.814 (on Carbon) | Strong negative potential on oxygen and positive on the adjacent carbon. researchgate.net |
| Cytosine | -148.9 (near O8), -115.3 (near N3) | Not Specified | Multiple sites of negative potential. researchgate.net |
This table provides representative Vmin and Vmax values for functional groups present in or related to this compound to illustrate the expected electrostatic potential landscape. Precise values for the target molecule would necessitate specific calculations.
Investigation of Molecular Interactions and Biological Target Engagement
Identification and Characterization of Putative Biological Targets
The biological activity of substituted benzamides is dictated by their specific interactions with various proteins, including enzymes, receptors, and other functional proteins. The following sections detail the known and putative targets for this class of compounds.
While specific inhibitory data for 4-Amino-N-isopropyl-3-methoxybenzamide against many enzymes is not extensively documented in publicly available literature, studies on structurally related benzamides provide insight into potential activities.
Polo-like Kinases (PLK1), 12-Lipoxygenase (12-LOX), Leucine-rich repeat kinase 2 (LRRK2), Factor VIIa: Direct inhibitory studies of this compound on PLK1, 12-LOX, LRRK2, and Factor VIIa are not prominently reported. Research in these areas has focused on other chemical scaffolds.
Poly(ADP-ribose) Polymerase (PARP): Certain benzamide (B126) derivatives are well-established inhibitors of PARP, a family of enzymes involved in DNA repair. Notably, 3-methoxybenzamide (B147233) (3-MBA) has been identified as an inhibitor of ADP-ribosyltransferase (ADPRTs) and PARP. medchemexpress.com This inhibition has been shown to interfere with critical cellular processes, including cell division. medchemexpress.com
Substituted benzamides are widely recognized for their interaction with neurotransmitter receptors, particularly dopamine (B1211576) and serotonin (B10506) receptors. This activity is central to their use as antipsychotic and prokinetic agents. nih.govdrugbank.com The affinity and selectivity for these receptors are highly dependent on the substitution pattern on the benzamide ring.
Dopamine Receptors: Substituted benzamides can act as antagonists at dopamine D2, D3, and D4 receptors. nih.govnih.gov The affinity for these receptor subtypes can be modulated by the nature of the substituents on the benzamide core. nih.gov For instance, studies on (S)-N-(3-pyrrolidinyl)benzamide derivatives revealed that the substituent at the 4-amino position influences the bulk tolerance and selectivity, with D4 receptors showing more tolerance than D3 and D2. nih.gov Compounds like N-[2-[4-(4-chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide have demonstrated very high affinity and selectivity for the D4 receptor over the D2 receptor. nih.gov The antipsychotic effects of many benzamides are attributed to their selective antagonism of the dopaminergic system in the mesocorticolimbic areas of the brain. acs.org
Serotonin 5-HT4 Receptor: Various benzamide derivatives have been evaluated for their activity at serotonin 5-HT4 receptors. Research on indazole-3-carboxamides, which share structural motifs with benzamides, showed that replacing bicyclic ring systems with more flexible acyclic aminoalkylene chains could yield potent 5-HT4 receptor antagonists. nih.gov The conformational flexibility of the amine moiety was found to increase selectivity for the 5-HT4 receptor over other neurotransmitter receptors. nih.gov
| Compound Class/Example | Target Receptor(s) | Observed Activity | Key Structural Features | Reference |
|---|---|---|---|---|
| Substituted Benzamides (general) | Dopamine D2, D3 | Antagonism | N-substituted pyrrolidinyl group | nih.govacs.org |
| (S)-(+)-N-(1-Benzyl-3-pyrrolidinyl)-5-chloro-4-[(cyclopropylcarbonyl)amino]-2-methoxybenzamide | Dopamine D3, D4 | High affinity for D3 (Ki=21 nM) and D4 (Ki=2.1 nM) | Cyclopropylcarbonyl group at 4-amino position | nih.gov |
| N-[2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl]-3-methoxybenzamide | Dopamine D4 | Potent and selective ligand (IC50 = 0.057 nM) | Methoxybenzamide with piperazine (B1678402) chain | nih.gov |
| 1-Isopropylindazole-3-carboxamides | Serotonin 5-HT4 | Potent antagonism | Flexible acyclic aminoalkylene chain | nih.gov |
| Amisulpride (R-enantiomer) | Serotonin 5-HT7 | Preferential binding (>50-fold preference) | R-enantiomer configuration | acs.org |
The potential for benzamide derivatives to act as antibacterial agents has been explored through their interaction with essential bacterial proteins.
FtsZ: The protein FtsZ (filamentous temperature-sensitive mutant Z) is a crucial component of the bacterial cell division machinery and a novel target for antibiotics. nih.gov Studies have shown that 3-methoxybenzamide (3-MBA), a compound structurally related to this compound, inhibits cell division in Bacillus subtilis. medchemexpress.com Genetic analysis of mutants resistant to 3-MBA indicated that the primary target of the drug is the FtsZ system. It is suggested that 3-MBA may alter the ability of FtsZ to bind or hydrolyze guanine (B1146940) nucleotides, which is essential for the formation of the Z-ring structure that initiates cell division. medchemexpress.com
Mechanistic Elucidation of Molecular Action
Understanding the precise molecular mechanisms through which this compound and related compounds exert their effects is critical for their development and application.
alpha-synuclein (B15492655), tau: There is currently limited specific information in the scientific literature regarding the direct modulatory effects of this compound on the polymerization and aggregation of key proteins in neurodegenerative diseases, such as alpha-synuclein and tau.
The electrochemical behavior of amino-substituted benzamides is important for understanding their potential as antioxidants and their metabolic fate. The oxidation mechanism primarily involves the functional groups on the aromatic ring.
Binding Site Characterization using Biophysical Methods (e.g., Isothermal Titration Calorimetry, Surface Plasmon Resonance)
There are no available studies that have utilized biophysical methods such as Isothermal Titration Calorimetry (ITC) or Surface Plasmon Resonance (SPR) to characterize the binding site interactions of this compound with any biological target. Such studies would be essential for determining the thermodynamic parameters of binding, such as the dissociation constant (Kd), enthalpy (ΔH), and entropy (ΔS), which provide insight into the nature of the molecular interactions.
Exploration of Structure-Activity Relationship (SAR) at the Molecular Level
A critical component of drug discovery and chemical biology is the elucidation of Structure-Activity Relationships (SAR). This involves systematically modifying the chemical structure of a compound to understand how these changes affect its biological activity. For this compound, there is a notable absence of published SAR studies.
Correlation of Structural Features with Specific Biological Activities
No research has been published that correlates the specific structural features of this compound—namely the 4-amino group, the N-isopropyl substituent, and the 3-methoxy group on the benzamide core—with any particular biological activities.
Role of Stereochemistry in Target Binding and Functional Effects
The N-isopropyl group does not introduce a chiral center into the molecule, making it achiral. Therefore, an investigation into the role of stereochemistry is not applicable to this specific compound.
Computational Approaches to SAR (e.g., QSAR, 3D-QSAR, Pharmacophore Modeling)
Computational studies, including Quantitative Structure-Activity Relationship (QSAR), 3D-QSAR, and pharmacophore modeling, are powerful tools for understanding and predicting the biological activity of compounds. A search of the scientific literature did not yield any such computational studies performed on this compound. These analyses are contingent on having a dataset of related compounds with measured biological activities, which is not available for this compound and its close analogs.
Preclinical Biological Evaluation in in Vitro and in Vivo Model Systems Non Human
In Vitro Cellular Assays
In vitro cellular assays are fundamental to the initial characterization of a compound's biological effects at the cellular and molecular level. These assays provide insights into the compound's potency, selectivity, and mechanism of action before advancing to more complex in vivo models.
Cell-based functional assays are employed to determine the biological response elicited by a compound in a cellular context. For a substituted benzamide (B126), these assays would likely focus on its potential interaction with dopamine (B1211576) receptors and other related targets.
One common approach is to use cell lines genetically engineered to express specific receptor subtypes, such as the dopamine D2 or D3 receptors. The functional activity of the compound can then be assessed by measuring changes in downstream signaling molecules, like cyclic AMP (cAMP). For instance, a study on the substituted benzamide, amisulpride, has shown its selective antagonism at D2 and D3 receptors. nih.gov
Below is a representative data table illustrating the type of results that might be obtained from such functional assays.
Table 1: Representative Data from a Cell-Based Functional Assay for a Novel Substituted Benzamide
| Cell Line | Receptor Target | Assay Type | Test Compound Concentration (µM) | Functional Readout (% Inhibition of Agonist Response) |
| HEK293 | Dopamine D2 | cAMP Assay | 0.1 | 15% |
| HEK293 | Dopamine D2 | cAMP Assay | 1 | 45% |
| HEK293 | Dopamine D2 | cAMP Assay | 10 | 85% |
| HEK293 | Dopamine D3 | cAMP Assay | 0.1 | 20% |
| HEK293 | Dopamine D3 | cAMP Assay | 1 | 55% |
| HEK293 | Dopamine D3 | cAMP Assay | 10 | 95% |
| CHO-K1 | Serotonin (B10506) 5-HT2A | Calcium Flux Assay | 10 | <5% |
This table is for illustrative purposes only and does not represent actual data for 4-Amino-N-isopropyl-3-methoxybenzamide.
Understanding how a compound enters and distributes within cells is crucial for interpreting its biological activity. Cellular uptake studies are often conducted using cell monolayers, such as Caco-2 cells, which are a well-established model for the intestinal barrier.
These experiments typically involve applying the compound to the apical side of the cell monolayer and measuring its appearance on the basolateral side over time. The permeability of the compound can then be calculated. Furthermore, techniques like fluorescence microscopy, using a fluorescently labeled version of the compound, can provide a visual representation of its subcellular localization.
To elucidate the mechanism of action, studies on cellular pathways and signaling mechanisms are performed. Based on the initial functional assay results, further investigations would explore the specific signaling cascades affected by the compound.
For example, if a compound shows activity at dopamine receptors, subsequent studies might involve Western blotting to assess the phosphorylation status of key downstream proteins like Akt and GSK3β. Additionally, gene expression profiling using techniques like RT-PCR or microarray analysis could reveal broader changes in cellular pathways. Research on other substituted benzamides has indicated that their effects are mediated through the modulation of dopaminergic systems in the mesocorticolimbic area. nih.gov
In Vivo Studies in Non-Human Organisms
Following promising in vitro results, in vivo studies in non-human organisms, typically rodents, are conducted to evaluate the compound's efficacy and pharmacological properties in a whole-animal context.
The choice of preclinical disease models depends on the intended therapeutic application of the compound. Given the known activities of substituted benzamides, a compound like this compound could potentially be evaluated in models of neurological or psychiatric disorders. For example, the antidepressant-like effects of substituted benzamides have been explored in preclinical experiments. nih.gov
In a hypothetical scenario where the compound is being investigated for antipsychotic properties, a common model is the amphetamine-induced hyperlocomotion model in rats. A reduction in the hyperlocomotor activity following administration of the test compound would be indicative of antipsychotic potential.
Below is a representative data table from such a study.
Table 2: Representative Efficacy Data in an Animal Model of Psychosis
| Treatment Group | Test Compound Dose (mg/kg) | Mean Locomotor Activity (Beam Breaks/30 min) | % Reduction in Hyperlocomotion |
| Vehicle Control | - | 1500 | - |
| Amphetamine (1.5 mg/kg) | - | 4500 | - |
| Amphetamine + Test Compound | 1 | 3800 | 15.6% |
| Amphetamine + Test Compound | 5 | 2500 | 44.4% |
| Amphetamine + Test Compound | 20 | 1600 | 64.4% |
This table is for illustrative purposes only and does not represent actual data for this compound.
Exploratory pharmacological profiling involves a broader assessment of the compound's effects on various physiological systems in animals. This can help to identify both on-target and potential off-target effects.
A typical exploratory pharmacological screen might include monitoring cardiovascular parameters (e.g., blood pressure, heart rate), respiratory function, and central nervous system effects (e.g., behavioral changes, motor coordination). These studies are essential for building a comprehensive pharmacological profile of the compound before it can be considered for further development.
Investigation of Compound Stability and Bioavailability in Model Organisms.
Comprehensive searches of publicly available scientific literature and databases did not yield specific data regarding the preclinical in vitro and in vivo stability and bioavailability of the chemical compound this compound. Studies detailing its metabolic fate, pharmacokinetic profile, and bioavailability in model organisms have not been identified in the public domain.
The evaluation of a compound's stability and bioavailability is a critical component of preclinical development. This process typically involves a series of in vitro and in vivo assessments.
In Vitro Stability Assessment:
The initial evaluation of a compound's stability is often conducted using in vitro systems that model physiological conditions. Key assays include:
Metabolic Stability in Liver Microsomes: This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 (CYP) enzymes, which are abundant in the liver and are major contributors to drug metabolism. The compound is incubated with liver microsomes from various species (e.g., mouse, rat, dog, human) and the rate of its disappearance over time is measured. This provides an estimate of the compound's intrinsic clearance.
Plasma Stability: This assay determines the stability of a compound in plasma to identify potential degradation by plasma enzymes (e.g., esterases, amidases). The compound is incubated in plasma from different species, and its concentration is monitored over time.
In Vivo Bioavailability and Pharmacokinetic Assessment:
Bioavailability (F%) : The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
Half-life (t½) : The time required for the concentration of the drug in the body to be reduced by half.
Clearance (CL) : The volume of plasma from which the drug is completely removed per unit of time.
Volume of Distribution (Vd) : The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.
Without specific studies on this compound, it is not possible to provide detailed research findings or data tables on its stability and bioavailability. The information presented here is a general overview of the standard procedures used to evaluate such properties for a novel chemical entity.
Analytical Methodologies for Research and Quantitative Analysis
Chromatographic Techniques for Purification and Quantification
Chromatographic methods are indispensable for the separation and analysis of multi-component mixtures. For a compound like 4-Amino-N-isopropyl-3-methoxybenzamide, High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are the primary tools for achieving high-resolution separation and sensitive detection.
HPLC is a cornerstone technique for determining the purity of pharmaceutical and chemical compounds. For this compound, a reversed-phase HPLC (RP-HPLC) method would likely be the most effective approach. This method would utilize a non-polar stationary phase (such as C8 or C18) and a polar mobile phase.
Method development would involve optimizing several parameters to achieve a sharp, symmetrical peak for the analyte, well-resolved from any impurities. Key parameters for optimization include:
Mobile Phase Composition: A gradient elution using a mixture of an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or phosphate) and an organic modifier (e.g., acetonitrile (B52724) or methanol) would likely be employed. The gradient would be adjusted to ensure adequate retention of the compound while allowing for the timely elution of all components.
Column Temperature: Maintaining a constant column temperature (e.g., 25-40 °C) is crucial for reproducible retention times.
Flow Rate: A typical flow rate of 1.0 mL/min is often a good starting point, which can be adjusted to optimize resolution and analysis time. wu.ac.th
Detection Wavelength: A UV detector would be suitable for this compound due to the presence of the benzamide (B126) chromophore. The detection wavelength would be set at the absorbance maximum of this compound to ensure maximum sensitivity. For similar aromatic compounds, wavelengths in the range of 250-280 nm are common. wu.ac.th
A well-developed HPLC method can be validated according to regulatory guidelines to demonstrate its accuracy, precision, linearity, and sensitivity, ensuring its suitability for routine quality control. wu.ac.thwu.ac.th
Table 1: Illustrative RP-HPLC Method Parameters for Benzamide Derivatives
| Parameter | Condition |
|---|---|
| Column | YMC-Triart C8 (250×4.6 mm, 5µm) wu.ac.th |
| Mobile Phase | Gradient of Buffer and Organic Solvent wu.ac.th |
| Flow Rate | 1.0 mL/min wu.ac.thwu.ac.th |
| Injection Volume | 5 µL wu.ac.th |
| Column Temperature | 25 °C wu.ac.th |
LC-MS combines the separation power of liquid chromatography with the mass analysis capabilities of mass spectrometry, providing a highly sensitive and selective analytical tool. This technique is invaluable for the unequivocal identification of this compound and for its quantification in complex matrices. bldpharm.com
For identification, the mass spectrometer would be operated in full-scan mode to obtain the mass-to-charge ratio (m/z) of the parent ion, which should correspond to the molecular weight of the compound. Further structural confirmation can be achieved through tandem mass spectrometry (MS/MS), where the parent ion is fragmented to produce a characteristic pattern of daughter ions.
For quantification, a triple-quadrupole mass spectrometer is often used in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) mode. This involves monitoring a specific transition from a precursor ion to a product ion, which provides exceptional selectivity and sensitivity. scispace.com The use of an internal standard is recommended to ensure high accuracy and precision. scispace.com
Electrochemical Analytical Techniques for Redox Properties and Degradation Studies.
Electrochemical techniques, such as cyclic voltammetry (CV), can provide valuable insights into the redox properties of this compound. The amino group on the benzene (B151609) ring is susceptible to oxidation, and CV can be used to determine its oxidation potential.
A study on 4-amino-TEMPO derivatives demonstrated the use of cyclic voltammetry to investigate the electrochemical properties of molecules with an amino group. In a typical CV experiment, a solution of the compound in a suitable solvent containing a supporting electrolyte is subjected to a linearly varying potential. The resulting current is measured as a function of the applied potential, providing information about the redox reactions occurring at the electrode surface.
The half-wave potential (E1/2) obtained from the voltammogram is a characteristic of the analyte and is related to its electronic properties. The ratio of the anodic to cathodic peak currents (Ipa/Ipc) provides information about the reversibility of the redox process. Such studies can be instrumental in understanding the compound's stability and potential degradation pathways involving electron transfer processes.
Table 2: Electrochemical Data for Related 4-Amino-TEMPO Derivatives
| Compound | Half-wave potential (E1/2) vs Ag/Ag+ | Ipa/Ipc |
|---|---|---|
| 4-Acetamide-TEMPO 2 | 0.94 V | 0.96 |
| 4-Benzamide-TEMPO 3 | 0.97 V | 0.97 |
| 4-Methanesulfonamide-TEMPO 4 | 0.98 V | 0.76 |
Data from a study on 4-amino-TEMPO derivatives, illustrating the application of cyclic voltammetry.
Spectrophotometric and Spectrofluorometric Assays for Concentration Determination and Binding Studies.
UV-Visible spectrophotometry is a straightforward and cost-effective method for determining the concentration of this compound in solution, provided there are no interfering substances that absorb at the same wavelength. The method is based on the Beer-Lambert law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species. A calibration curve would be constructed by measuring the absorbance of a series of standard solutions of known concentrations.
Spectrofluorometry, which measures the fluorescence emission of a compound, can offer higher sensitivity and selectivity compared to spectrophotometry. If this compound is fluorescent or can be derivatized with a fluorescent tag, this technique could be employed for its quantification at very low concentrations.
These spectroscopic techniques are also valuable for studying the binding interactions of the compound with other molecules, such as proteins or nucleic acids. Changes in the absorption or fluorescence spectrum upon binding can be used to determine binding constants and to probe the nature of the interaction.
Development of Bioanalytical Methods for Detection in Biological Matrices (excluding human samples).
The detection and quantification of this compound in biological matrices, such as animal plasma or tissue homogenates, require the development of robust and sensitive bioanalytical methods. researchgate.net These methods are essential for pharmacokinetic and metabolic studies in preclinical research.
A common approach involves the use of LC-MS/MS due to its high selectivity and sensitivity, which are necessary to measure the low concentrations of the compound typically found in biological samples. researchgate.net The development of such a method would entail:
Sample Preparation: An efficient extraction procedure is required to isolate the analyte from the complex biological matrix and to remove interfering substances. This could involve protein precipitation, liquid-liquid extraction, or solid-phase extraction. A study on a different benzamide derivative reported high recovery (70-80%) from mouse plasma and tumor tissue using methylene (B1212753) chloride for extraction. researchgate.net
Chromatographic Separation: A suitable HPLC method, as described in section 6.1.1, would be developed to separate the analyte from endogenous matrix components.
Mass Spectrometric Detection: An optimized MS/MS method would be used for sensitive and selective detection and quantification.
The method would need to be thoroughly validated to ensure its reliability, with parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ) being established. researchgate.net For instance, a validated HPLC method for a novel benzamide derivative in mouse plasma and tumor tissue demonstrated linearity over a concentration range of 0.25–20 μg/ml/g, with an accuracy of 95% and a precision of variation below 10%. researchgate.net The reported LOD and LOQ were 0.1 ng and 0.2 ng, respectively. researchgate.net
Emerging Research Applications and Future Research Directions
Development of 4-Amino-N-isopropyl-3-methoxybenzamide Analogs as Chemical Probes for Biological Systems
While specific research into the development of this compound analogs as chemical probes is not widely documented, the core structure of substituted benzamides lends itself to such applications. Chemical probes are essential tools for understanding complex biological systems, and the development of analogs of a core scaffold is a common strategy. The process would involve synthesizing a library of related compounds with systematic variations to the 4-amino, N-isopropyl, and 3-methoxy groups. These analogs could then be screened for specific binding to biological targets. For instance, the introduction of a fluorophore or a biotin (B1667282) tag could enable the visualization and isolation of target proteins. The exploration of the benzamide (B126) scaffold in other contexts has revealed its versatility, suggesting that with further research, analogs of this compound could be developed into valuable chemical probes.
Potential for Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) Approaches
The fields of Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) offer powerful paradigms for the discovery of new therapeutic agents. nih.gov
Structure-Based Drug Design (SBDD) relies on the three-dimensional structural information of a biological target, typically a protein or nucleic acid, to design ligands with high affinity and selectivity. Should a biological target for this compound be identified, SBDD could be employed to optimize its binding. High-resolution techniques such as X-ray crystallography or cryo-electron microscopy would be used to determine the co-crystal structure of the compound bound to its target. This would reveal key interactions, such as hydrogen bonds and hydrophobic interactions, which could then be enhanced through rational chemical modifications of the benzamide scaffold.
Fragment-Based Drug Discovery (FBDD) is another promising avenue. nih.gov This approach involves screening libraries of small, low-molecular-weight compounds, or "fragments," for weak binding to a biological target. nih.govnih.gov The benzamide core of this compound could serve as a starting point for FBDD. Once a fragment is identified that binds to a target of interest, it can be grown or linked with other fragments to generate a more potent lead compound. nih.gov The FBDD approach has been successfully used to identify inhibitors for a variety of targets and has the advantage of exploring chemical space more efficiently than traditional high-throughput screening. nih.govnih.gov
A variety of novel benzamide derivatives have been synthesized and evaluated for their biological activities, demonstrating the potential of this scaffold in drug discovery.
| Compound Type | Biological Activity | Reference |
| Pyridine-linked 1,2,4-oxadiazole (B8745197) benzamides | Insecticidal and fungicidal activities. nih.govnih.govresearchgate.net | nih.govnih.govresearchgate.net |
| Benzamide derivatives with a piperidine (B6355638) group | Inhibition of the Smoothened (Smo) receptor, relevant in certain cancers. mdpi.com | mdpi.com |
| Benzamide derivatives with a sulfonyl group | Enhanced antibacterial activity. cyberleninka.ru | cyberleninka.ru |
| N-benzimidazol-1-yl methyl-benzamide derivatives | Analgesic and anti-inflammatory activity. rsc.org | rsc.org |
| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives | Potent and selective inhibitors of 12-lipoxygenase, with potential in skin diseases, diabetes, and cancer. nih.gov | nih.gov |
| N-[I-(1-substituted 4-piperidinyl] benzamides | 5-HT4 receptor binding and prokinetic activity. walshmedicalmedia.com | walshmedicalmedia.com |
| Benzamide-derived sigma-1 protein ligands | Potential for treating central nervous system (CNS) disorders. nih.gov | nih.gov |
| Benzamide derivatives targeting AChE and BACE1 | Potential for the treatment of Alzheimer's disease. mdpi.com | mdpi.com |
Exploration of Unconventional Biological Activities
The benzamide scaffold is known to exhibit a wide range of biological activities. walshmedicalmedia.com While the primary targets of many benzamide-containing drugs are well-established, there is growing interest in exploring unconventional biological activities. For this compound, this could involve screening the compound against a broad panel of biological targets, including enzymes, receptors, and ion channels that are not traditionally associated with benzamides. The diverse activities already observed in other benzamide derivatives, such as insecticidal and fungicidal properties, underscore the potential for discovering novel applications for this class of compounds. nih.govnih.govresearchgate.net Furthermore, the study of benzimidazole (B57391) derivatives, which share structural similarities with benzamides, has revealed a wide array of pharmacological properties, including antiviral, anthelmintic, and anticancer activities, suggesting that related scaffolds may also possess a broad spectrum of bioactivities. researchgate.netnih.govrsc.org
Challenges and Opportunities in Advancing Research on this compound and Related Benzamide Scaffolds
Advancing research on this compound and related benzamide scaffolds presents both challenges and opportunities.
Challenges:
Synthesis: While the synthesis of simple benzamides is often straightforward, the preparation of more complex analogs with specific stereochemistry or substitution patterns can be challenging. rsc.org
Target Identification: A significant hurdle for a compound with no known biological target is the initial identification of its binding partners. This often requires extensive screening efforts.
Drug Resistance: For compounds developed as antimicrobial or anticancer agents, the emergence of drug resistance is a major challenge. nih.gov
Opportunities:
Scaffold Diversity: The benzamide scaffold is highly versatile and amenable to chemical modification, allowing for the generation of large and diverse compound libraries. mdpi.comnih.govmdpi.com
Multi-target Activity: Some benzamide derivatives have been shown to act on multiple biological targets, which could be advantageous for treating complex diseases. mdpi.com
Repurposing: Existing benzamide-containing drugs could be screened for new indications, a process known as drug repurposing, which can significantly shorten the drug development timeline.
Integration with Artificial Intelligence and Machine Learning for Predictive Modeling in Chemical Research
Predictive Modeling: AI and ML algorithms can be trained on large datasets of chemical structures and their associated biological activities to develop predictive models. nih.govnih.govresearchgate.net These models, often referred to as Quantitative Structure-Activity Relationship (QSAR) models, can then be used to predict the biological activity of novel compounds before they are synthesized, saving time and resources. nih.govlongdom.org
Lead Optimization: AI can accelerate the lead optimization process by suggesting chemical modifications to a lead compound that are likely to improve its potency, selectivity, and pharmacokinetic properties. patsnap.compreprints.org Generative models can even design entirely new molecules with desired properties from scratch. patsnap.com
De Novo Drug Design: Reinforcement learning and other advanced AI techniques can be used for de novo drug design, where the AI learns to generate novel molecular structures with optimized properties. arxiv.org This approach has the potential to explore a much larger chemical space than is possible with traditional methods.
The application of these AI and ML techniques to the benzamide scaffold could uncover new lead compounds and accelerate their development into effective therapeutics.
| AI/ML Application | Description | Potential Impact on Benzamide Research | Reference |
| Predictive Bioactivity | Using ML models to predict the biological activity of new compounds based on their chemical structure. nih.gov | Rapidly screen virtual libraries of benzamide derivatives to identify promising candidates for synthesis and testing. | fluxinsights.co.uknih.govresearchgate.net |
| Lead Optimization | Employing AI to suggest modifications to a lead compound to improve its properties. patsnap.com | Accelerate the optimization of benzamide hits into potent and selective drug candidates. | patsnap.compreprints.org |
| De Novo Design | Utilizing generative models to design novel molecules with desired properties. | Discover entirely new benzamide-based scaffolds with improved therapeutic potential. | patsnap.com |
| Scaffold Hopping | Using computational methods to identify new core structures with similar properties to a known active scaffold. | Identify novel, patentable backbones for new series of active compounds. | arxiv.org |
| ADMET Prediction | Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of compounds. longdom.org | Prioritize benzamide analogs with favorable drug-like properties early in the discovery process. | longdom.org |
Q & A
Basic Research Questions
Q. What are the critical safety protocols for synthesizing 4-Amino-N-isopropyl-3-methoxybenzamide in laboratory settings?
- Methodological Answer : Prior to synthesis, conduct a hazard analysis for all reagents (e.g., sodium carbonate, dichloromethane) and intermediates, referencing guidelines like Prudent Practices in the Laboratory . Use fume hoods, personal protective equipment (PPE), and ensure proper storage of intermediates that decompose upon heating. Mutagenicity screening (e.g., Ames II testing) is recommended for analogs, as some anomeric amides exhibit mutagenic potential .
Q. Which characterization techniques are essential for verifying the purity and structure of this compound?
- Methodological Answer : Employ a combination of:
- Nuclear Magnetic Resonance (NMR) for structural elucidation.
- High-Performance Liquid Chromatography (HPLC) to assess purity.
- Mass Spectrometry (MS) for molecular weight confirmation.
- Differential Scanning Calorimetry (DSC) to monitor thermal stability, as decomposition events are critical for handling protocols .
Q. What solvent systems and reaction conditions are optimal for synthesizing benzamide derivatives like this compound?
- Methodological Answer : Dichloromethane (DCM) and acetonitrile are common solvents for benzamide coupling reactions. For example, HBTU-mediated couplings in acetonitrile at ambient temperature yield high efficiency . Sodium carbonate is often used as a base to neutralize byproducts like HCl .
Advanced Research Questions
Q. How can researchers address discrepancies in synthetic yields reported for this compound across different protocols?
- Methodological Answer :
Systematic Parameter Variation : Adjust reaction parameters (temperature, solvent polarity, stoichiometry) based on analogous protocols. For instance, reports yields influenced by mCPBA oxidation in DCM versus acetonitrile .
Purification Optimization : Use column chromatography with gradients (e.g., ethyl acetate/hexane) to isolate pure product .
Scale-Up Considerations : Pilot reactions at 125 mmol scale (as in ) may require adjusted mixing or cooling rates .
Q. What experimental strategies are recommended to evaluate the metabolic stability of this compound in pharmacokinetic studies?
- Methodological Answer :
- In Vitro Assays : Use liver microsomes or hepatocytes to measure half-life () and intrinsic clearance.
- HPLC-MS Monitoring : Track metabolite formation (e.g., demethylation or hydroxylation products) .
- Structural Analog Data : Compare with trifluoromethyl-containing benzamides, which often exhibit enhanced metabolic stability due to electron-withdrawing effects .
Q. How should mutagenicity risks be assessed for this compound during preclinical development?
- Methodological Answer :
- Ames II Testing : Follow protocols from , where compound analogs showed mutagenicity comparable to benzyl chloride .
- Structure-Activity Relationship (SAR) Analysis : Modify the methoxy or isopropyl groups to reduce mutagenic potential while retaining activity.
Data Contradiction and Optimization
Q. Why do different synthetic routes for this compound report conflicting regioselectivity outcomes?
- Methodological Answer : Regioselectivity in benzamide synthesis depends on:
- Electrophilic Directing Groups : Methoxy groups at the 3-position may alter electronic effects during coupling.
- Catalyst Choice : HBTU vs. DCC-mediated couplings can influence reaction pathways .
- Solvent Polarity : Polar aprotic solvents (e.g., DMF) may favor different intermediates than DCM .
Q. What computational methods can predict the binding affinity of this compound to target enzymes?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate interactions with active sites.
- QM/MM Simulations : Study electronic effects of the methoxy and amino groups on binding .
- SAR Libraries : Compare with PubChem data for structurally similar benzamides with known targets .
Table: Comparative Synthesis Conditions for Benzamide Derivatives
| Parameter | Protocol A | Protocol B | Protocol C |
|---|---|---|---|
| Reagent | O-Benzyl hydroxylamine | mCPBA | HBTU |
| Solvent | Dichloromethane | Acetonitrile | DMF |
| Temperature | 25°C | 150°C | 0°C → RT |
| Key Intermediate | Sodium pivalate | Acetylated byproduct | Activated ester |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
